An In-depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): Properties, Synthesis, and Applications
An In-depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Boc-L-Tyrosinol(2,6-di-Cl-Bzl), systematically known as (S)-tert-butyl (1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-3-hydroxypropan-2-yl)carbamate, is a highly functionalized amino alcohol derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its structure combines the chiral backbone of L-tyrosinol with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a 2,6-dichlorobenzyl (Bzl) ether protecting the phenolic hydroxyl group. This strategic protection renders it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[1][2]
The presence of the Boc group allows for facile deprotection under acidic conditions, a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3] Concurrently, the 2,6-dichlorobenzyl group offers robust protection for the tyrosine side chain, exhibiting greater stability to the acidic conditions typically used for Boc removal, thus enabling orthogonal synthetic strategies.[4] This dual-protection scheme provides chemists with precise control over the sequence of reactions, which is paramount in the construction of intricate molecular architectures for drug discovery and development.[5][6] This guide provides a comprehensive overview of the chemical properties, a representative synthesis, and the key applications of this versatile compound.
Core Chemical and Physical Properties
The physicochemical properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are fundamental to its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 169393-62-8 | Santa Cruz Biotechnology |
| Molecular Formula | C21H25Cl2NO4 | Santa Cruz Biotechnology |
| Molecular Weight | 426.33 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white powder/solid | Inferred from similar compounds |
| Melting Point | 110.0 - 111.5 °C | Chem-Impex |
| Optical Rotation | [α]²⁰/D = -17 ± 2º (c=1 in MeOH) | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
Note: Some physical properties are based on supplier data and may vary slightly between batches.
Representative Synthesis Pathway
While specific literature detailing the synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not abundant, a logical and commonly employed synthetic route involves the reduction of the corresponding protected amino acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. This transformation from a carboxylic acid to a primary alcohol is a standard procedure in organic chemistry.
Caption: Representative synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).
Detailed Experimental Protocol (Representative)
Step 3: Reduction of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of borane-tetrahydrofuran complex (BH3/THF, typically 1M solution, 2-3 equivalents) dropwise. The addition should be slow to control any exothermic reaction and gas evolution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is crucial to safely decompose the excess borane.
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Workup: Remove the solvents under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Tyrosinol(2,6-di-Cl-Bzl).
Causality: The choice of a mild reducing agent like borane is critical to selectively reduce the carboxylic acid without affecting the Boc or dichlorobenzyl protecting groups.[7] The anhydrous and inert conditions are necessary to prevent the reaction of the borane with water.
Applications in Drug Discovery and Development
The unique structural features of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable precursor in several areas of pharmaceutical research.
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is an ideal building block for creating these mimics, as the primary alcohol can be further functionalized or incorporated into non-peptidic backbones. For instance, it can be used in the synthesis of opioid peptidomimetics where modifications to the tyrosine residue are known to influence receptor affinity and selectivity.[8]
Incorporation into Complex Natural Product Synthesis
Many biologically active natural products contain modified amino acid residues. The protected tyrosinol core of this molecule can be elaborated into more complex structures that form key fragments of these natural products. Its defined stereochemistry is crucial for retaining the biological activity of the final target molecule.
Orthogonal Protection Strategies in Peptide Synthesis
The differential stability of the Boc and 2,6-dichlorobenzyl protecting groups is a key advantage. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), leaving the 2,6-dichlorobenzyl group intact.[9][10][11] This allows for selective modification at the N-terminus. The more robust 2,6-dichlorobenzyl group requires stronger acids, such as hydrogen fluoride (HF), for cleavage, which is typically performed at the final stage of a synthesis.[4] This orthogonality is fundamental in complex, multi-step syntheses.[12]
Caption: Workflow illustrating the use in orthogonal synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Boc-L-Tyrosinol(2,6-di-Cl-Bzl).
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0 - 8 °C.
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In case of contact: If skin or eye contact occurs, flush with copious amounts of water and seek medical attention if irritation persists.
Conclusion
Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a strategically designed and versatile building block for advanced organic synthesis. Its pre-installed, orthogonally stable protecting groups provide chemists with the flexibility and control required for the synthesis of complex, high-value molecules. From peptidomimetics to natural product synthesis, this compound offers significant potential for accelerating research and development in the pharmaceutical and life sciences industries.
References
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
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Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1108–1113. Retrieved from [Link]
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Grieco, P. A., & Hon, Y. S. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(8), 1330–1336. Retrieved from [Link]
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